molecular formula C19H19N3O3 B7710397 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B7710397
M. Wt: 337.4 g/mol
InChI Key: MWEXIRIEJAYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as OPA, and it has been studied for its potential use in drug development, as well as its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of OPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
OPA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, indicating its potential use in the treatment of various diseases. OPA has also been found to exhibit significant antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of OPA is its ability to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the major limitations of OPA is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of OPA. One of the major areas of interest is its potential use in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of OPA and its potential applications in drug development. Additionally, studies are needed to explore the potential use of OPA in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in drug development, as well as its ability to interact with biological systems, make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of OPA and its potential applications in various fields.

Synthesis Methods

The synthesis of OPA involves the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

OPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential use in drug development. OPA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(15-8-4-3-5-9-15)20-18(23)12-24-17-11-7-6-10-16(17)19-21-14(2)22-25-19/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXIRIEJAYEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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